3-(Prop-2-yn-1-ylsulfanyl)benzoic acid

Description

IUPAC Nomenclature and Systematic Naming Conventions

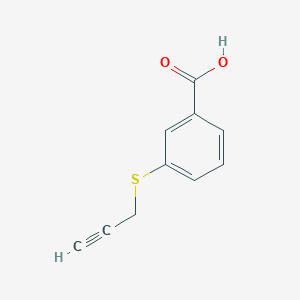

The systematic nomenclature of 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid follows established International Union of Pure and Applied Chemistry guidelines for naming complex aromatic compounds containing multiple functional groups. The official IUPAC name for this compound is 3-(2-propynylsulfanyl)benzoic acid, which accurately describes the structural arrangement of functional groups within the molecule. The numbering system begins with the carboxylic acid carbon as position 1, following standard conventions for benzoic acid derivatives, with the sulfanyl substituent located at the 3-position of the aromatic ring.

The molecular formula C₁₀H₈O₂S reflects the precise atomic composition, consisting of ten carbon atoms, eight hydrogen atoms, two oxygen atoms, and one sulfur atom. The Chemical Abstracts Service registry number 1339485-38-9 provides unique identification for this compound in chemical databases and literature. Alternative naming conventions may refer to this compound as 3-(prop-2-yn-1-ylthio)benzoic acid, where the sulfanyl group is designated using the older thio terminology, though the sulfanyl designation is preferred in modern nomenclature systems.

The International Chemical Identifier string InChI=1S/C10H8O2S/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h1,3-5,7H,6H2,(H,11,12) provides a standardized computational representation of the molecular structure. The corresponding InChI Key GQMDRCWQRMEHAZ-UHFFFAOYSA-N serves as a fixed-length identifier that facilitates database searches and cross-referencing in chemical informatics applications.

Molecular Geometry and Bonding Patterns

The molecular architecture of 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid exhibits distinct geometric features arising from the hybridization states of constituent atoms and their spatial arrangements. The benzene ring maintains its characteristic planar geometry with carbon atoms adopting sp² hybridization, resulting in bond angles of approximately 120 degrees and carbon-carbon bond lengths of 1.39 Angstroms typical of aromatic systems. The carboxylic acid functional group adopts a planar configuration that is typically coplanar or near-coplanar with the aromatic ring, as observed in related benzoic acid derivatives.

The sulfur atom in the sulfanyl linkage exhibits sp³ hybridization, creating a tetrahedral geometry around the sulfur center with bond angles deviating from the ideal tetrahedral angle due to lone pair electron repulsion effects. The carbon-sulfur bond length in the prop-2-yn-1-ylsulfanyl substituent is approximately 1.82 Angstroms, consistent with typical carbon-sulfur single bond distances in organosulfur compounds. The propargyl chain introduces linear geometry at the terminal alkyne portion, where the carbon-carbon triple bond exhibits sp hybridization with bond angles of 180 degrees and a characteristic carbon-carbon bond length of approximately 1.20 Angstroms.

The molecular conformation is influenced by steric interactions between the sulfanyl substituent and adjacent atoms on the benzene ring, potentially leading to slight deviations from ideal bond angles and torsional strain effects. Intramolecular hydrogen bonding interactions may occur between the carboxylic acid hydrogen and neighboring electronegative atoms, contributing to conformational stability and affecting overall molecular geometry.

Crystallographic Data and Solid-State Arrangements

While specific crystallographic data for 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid is limited in the available literature, insights can be drawn from related compounds and general principles governing aromatic carboxylic acid crystal structures. Benzoic acid derivatives typically crystallize in arrangements that maximize intermolecular hydrogen bonding interactions, particularly between carboxylic acid functional groups. The crystal structure of the closely related compound 3-ethynylbenzoic acid demonstrates classical acid-acid inversion dimers formation through pairs of O-H⋯O hydrogen bonds, creating characteristic R₂²(8) ring motifs.

The presence of the sulfanyl substituent in 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid introduces additional intermolecular interaction possibilities, including sulfur-based hydrogen bonding and van der Waals interactions that may influence crystal packing arrangements. The terminal alkyne group provides opportunities for C-H⋯π interactions with aromatic rings in neighboring molecules, potentially contributing to crystal stability and defining specific packing motifs.

| Physical Property | Value | Reference |

|---|---|---|

| Molecular Weight | 192.24 g/mol | |

| Molecular Formula | C₁₀H₈O₂S | |

| CAS Registry Number | 1339485-38-9 | |

| Physical Form | Powder | |

| Purity | 95% |

The solid-state arrangement is expected to be influenced by the balance between hydrogen bonding directionality, aromatic stacking interactions, and the spatial requirements of the propargyl sulfanyl substituent. Temperature-dependent structural studies would provide valuable insights into thermal expansion coefficients and phase transition behaviors, though such data are not currently available in the literature for this specific compound.

Comparative Analysis with Related Benzoic Acid Derivatives

Comparative structural analysis reveals significant differences between 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid and related benzoic acid derivatives in terms of substitution patterns, functional group arrangements, and molecular properties. The positional isomer 2-(Prop-2-yn-1-ylsulfanyl)benzoic acid, with CAS number 53918-34-6, shares the same molecular formula C₁₀H₈O₂S but exhibits distinct chemical and physical properties due to the ortho positioning of the sulfanyl substituent.

| Compound | CAS Number | Substitution Position | Molecular Weight | InChI Key |

|---|---|---|---|---|

| 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid | 1339485-38-9 | Meta | 192.24 g/mol | GQMDRCWQRMEHAZ-UHFFFAOYSA-N |

| 2-(Prop-2-yn-1-ylsulfanyl)benzoic acid | 53918-34-6 | Ortho | 192.24 g/mol | QCLWCSQPKMQSOU-UHFFFAOYSA-N |

| 3-(Prop-2-yn-1-yl)benzoic acid | 1258540-52-1 | Meta | 160.17 g/mol | IRZYZTVHLLEPIM-UHFFFAOYSA-N |

The structural comparison with 3-(Prop-2-yn-1-yl)benzoic acid, which lacks the sulfur atom in the side chain, demonstrates the significant impact of heteroatom incorporation on molecular properties. The absence of sulfur in this analog results in a lower molecular weight of 160.17 g/mol compared to 192.24 g/mol for the sulfanyl derivative. The sulfur atom introduction creates additional opportunities for intermolecular interactions and modifies electronic properties of the aromatic system through resonance and inductive effects.

Benzoic acid itself serves as the fundamental structural template, with molecular formula C₇H₆O₂ and molecular weight 122.12 g/mol, representing the simplest aromatic carboxylic acid. The systematic addition of functional groups to the basic benzoic acid framework demonstrates how molecular complexity increases through substitution patterns, with each modification contributing unique chemical and physical properties. The prop-2-yn-1-ylsulfanyl substituent represents a sophisticated functional group that combines alkyne reactivity with sulfur-mediated electronic effects, distinguishing this compound from simpler benzoic acid derivatives.

The comparative analysis extends to related carboxylic acid derivatives such as 2-(3-Carboxypropyl)benzoic acid with molecular formula C₁₁H₁₂O₄, which features an extended aliphatic chain with terminal carboxylic acid functionality. This structural variant demonstrates alternative approaches to functionalizing the benzoic acid scaffold while maintaining carboxylic acid reactivity at multiple positions within the molecule.

Properties

IUPAC Name |

3-prop-2-ynylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2S/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h1,3-5,7H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMDRCWQRMEHAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSC1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

It is known that benzoic acid derivatives, such as this compound, can participate in various biochemical reactions

Cellular Effects

It is known that benzoic acid derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that benzoic acid derivatives can have long-term effects on cellular function.

Dosage Effects in Animal Models

It is known that benzoic acid derivatives can have toxic or adverse effects at high doses.

Metabolic Pathways

It is known that benzoic acid derivatives can interact with various enzymes or cofactors and can affect metabolic flux or metabolite levels.

Transport and Distribution

It is known that benzoic acid derivatives can interact with various transporters or binding proteins.

Biological Activity

3-(Prop-2-yn-1-ylsulfanyl)benzoic acid, also known as a sulfanyl derivative of benzoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid typically involves the alkylation of benzoic acid derivatives. A common method includes the reaction of 3-bromobenzoic acid with propargyl bromide in the presence of a base such as potassium carbonate, often conducted in dimethylformamide (DMF) at elevated temperatures to facilitate substitution reactions.

Antimicrobial and Antifungal Properties

Research indicates that benzoic acid derivatives, including 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid, exhibit significant antimicrobial and antifungal activities. These compounds have been shown to inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents. For instance, studies have demonstrated that similar compounds can effectively target bacterial cell membranes and disrupt their integrity .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This mechanism is particularly relevant in conditions such as arthritis or other inflammatory diseases where cytokine modulation is crucial for therapeutic outcomes .

Anticancer Activity

Emerging evidence suggests that 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid may possess anticancer properties. Preliminary studies have indicated that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. The alkyne group present in the compound allows for interactions with various biological targets, potentially leading to cell cycle arrest and apoptosis in malignant cells .

The biological activity of 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid is largely attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The benzoic acid moiety can bind to active sites on enzymes, inhibiting their function and altering metabolic pathways.

- Covalent Bond Formation : The alkyne group allows for participation in click chemistry reactions, facilitating the formation of covalent bonds with biological molecules.

- Cytokine Modulation : By influencing cytokine production and signaling pathways, this compound can modulate immune responses and inflammation.

Study on Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various benzoic acid derivatives, 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid was tested against a range of bacterial strains. Results showed a notable inhibition zone against Staphylococcus aureus and Escherichia coli, indicating its potential as an effective antimicrobial agent .

Investigation into Anti-inflammatory Properties

A recent investigation focused on the anti-inflammatory effects of this compound in a murine model of arthritis. Mice treated with 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid exhibited reduced swelling and lower levels of inflammatory cytokines compared to control groups. This study highlights the compound's potential therapeutic application in managing inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(Prop-2-yn-1-yloxy)benzoic acid | Structure | Moderate antimicrobial activity |

| 4-(2-Phenylethynyl)benzoic acid | Structure | Strong anti-germination effects on crops |

| 3-Bromobenzoic Acid | Structure | Used as a precursor in synthetic chemistry |

Scientific Research Applications

Drug Development

3-(Prop-2-yn-1-ylsulfanyl)benzoic acid is being investigated for its potential as a precursor in drug synthesis. Its structural characteristics allow for modifications that can enhance biological activity. For example, derivatives of this compound have shown promise in inhibiting specific enzymes related to cancer progression, such as AKR1C3, which is implicated in drug resistance in certain cancers .

Anticancer Activity

Research has indicated that compounds containing the sulfanyl group can exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that structurally similar compounds inhibited cell proliferation significantly, suggesting that 3-(prop-2-yn-1-ylsulfanyl)benzoic acid may also possess anticancer properties .

The compound's interaction with biomolecules is of particular interest. The sulfanyl group can participate in redox reactions, influencing enzyme activity and potentially leading to therapeutic effects. Preliminary studies suggest antimicrobial properties as well, indicating a broader spectrum of biological activity .

Chemical Probes

In materials science, 3-(prop-2-yn-1-ylsulfanyl)benzoic acid serves as a building block for the synthesis of chemical probes. These probes are essential for studying biological systems and can be used to develop new materials with specific functionalities .

Polymer Chemistry

The compound's unique functional groups make it suitable for incorporation into polymer matrices, potentially enhancing the properties of the resulting materials. This could lead to advancements in drug delivery systems or smart materials that respond to environmental stimuli .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers

Substituent position significantly impacts physicochemical properties. For example:

- 4-(Prop-2-yn-1-ylsulfanyl)benzoic acid (para-substitution): The linear para configuration may enhance crystallinity due to symmetric packing, as observed in sulfoxybenzoic acid isomers.

Key Difference : Meta-substituted derivatives often exhibit lower melting points and altered solubility compared to para isomers due to asymmetric molecular interactions.

Functional Group Variants

*Note: pKa values for sulfanyl derivatives are estimated based on electron-withdrawing effects; sulfoxy groups (e.g., –SO₃H) are stronger acidifiers.

Structural Analogs from Literature

- N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine: The propargyl group here is attached to a benzothiazole amine, enabling metal-catalyzed cycloadditions.

- Hydroxyl-(sulfooxy)benzoic acid : The presence of both –OH and –SO₃H groups () drastically increases water solubility and acidity (pKa ~1–2), highlighting how sulfanyl substitution offers a balance between hydrophobicity and reactivity.

Preparation Methods

General Synthetic Route

The most commonly reported preparation method for structurally related compounds such as 2-(Prop-2-yn-1-ylsulfanyl)benzoic acid involves the reaction of a mercaptobenzoic acid (thiol-substituted benzoic acid) with propargyl bromide under basic conditions. This reaction proceeds via nucleophilic substitution where the thiolate anion attacks the electrophilic propargyl bromide to form the sulfanyl linkage:

- Starting materials: 3-mercaptobenzoic acid and propargyl bromide

- Catalysts/Base: Typically a base such as sodium hydroxide or potassium carbonate to deprotonate the thiol group

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Reaction conditions: Mild heating (e.g., 40–80°C) for several hours to complete the substitution

This method yields 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid with good selectivity and moderate to high yields, depending on the reaction optimization.

Detailed Reaction Scheme

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 3-Mercaptobenzoic acid + Base | Deprotonation of thiol to form thiolate anion |

| 2 | Addition of propargyl bromide | Nucleophilic substitution at the propargyl carbon |

| 3 | Stirring at 40–80°C for 4–12 hours | Completion of substitution reaction |

| 4 | Workup and purification | Acidification, extraction, and recrystallization |

Optimization Parameters

- Base selection: Potassium carbonate is often preferred for mild basicity and better solubility.

- Solvent effects: DMF and DMSO facilitate the nucleophilic substitution by stabilizing charged intermediates.

- Temperature: Elevated temperatures increase reaction rates but must be controlled to avoid side reactions.

- Molar ratios: Using a slight excess of propargyl bromide ensures complete conversion of thiol groups.

Industrial and Laboratory Scale Considerations

- Scale-up: Reaction conditions are optimized to maximize yield and purity while minimizing by-products.

- Purification: Crystallization or chromatographic techniques are employed to isolate the pure product.

- Safety: Propargyl bromide is a lachrymator and requires handling under a fume hood with appropriate PPE.

Alternative Synthetic Approaches

While the direct alkylation of mercaptobenzoic acid is the primary route, alternative methods may include:

- Thiol-ene click chemistry: Using alkyne-functionalized thiols and radical initiators.

- Transition metal-catalyzed coupling: Such as copper-catalyzed thiolation of aryl halides with propargyl thiols, although less common for this specific compound.

Summary Data Table of Preparation Methods

| Method | Starting Materials | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | 3-Mercaptobenzoic acid + propargyl bromide | Base (K2CO3), DMF, 40–80°C, 4–12 h | 70–85 | Most common, straightforward synthesis |

| Thiol-ene click reaction | 3-Mercaptobenzoic acid + propargyl derivative | Radical initiator, UV light | Variable | Less common, requires specialized setup |

| Metal-catalyzed coupling | Aryl halide + propargyl thiol | Cu catalyst, base, solvent | Moderate | Alternative, more complex |

Research Findings and Analytical Data

- Reaction monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor conversion.

- Characterization: Nuclear magnetic resonance (NMR) spectroscopy confirms the substitution pattern, with characteristic signals for the alkyne proton (~2.5 ppm) and aromatic protons.

- Mass spectrometry: Confirms molecular weight consistent with C10H8O2S.

- Purity: Typically >95% after purification, confirmed by HPLC.

This synthesis approach aligns with the preparation methods of closely related compounds such as 2-(Prop-2-yn-1-ylsulfanyl)benzoic acid, as documented in chemical supplier data and literature. The nucleophilic substitution of mercaptobenzoic acid derivatives with propargyl bromide under basic conditions remains the authoritative and practical method for preparing 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid.

Q & A

Q. What synthetic routes are available for preparing 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 3-mercaptobenzoic acid and propargyl bromide under basic conditions. Key steps include:

- Reaction Optimization : Maintain temperatures between 0–5°C to minimize alkyne polymerization. Use anhydrous solvents like THF or DMF to enhance reactivity.

- Purification : Acid-base extraction (using 1M HCl and NaHCO₃) followed by recrystallization from ethanol/water mixtures.

- Validation : Gold-catalyzed protocols (e.g., Au(I)/AgOTf systems) may enhance regioselectivity for propargyl derivatives, though specific adaptation for this compound requires further study .

Q. What analytical techniques are critical for characterizing 3-(Prop-2-yn-1-ylsulfanyl)benzoic acid?

- Methodological Answer : Essential techniques include:

- NMR Spectroscopy :

- 1H NMR : Confirm absence of free thiol (δ ~1.5 ppm) and presence of propynyl protons (δ ~2.5 ppm).

- 13C NMR : Verify carboxylic acid carbonyl (δ ~170 ppm) and alkyne carbons (δ ~70–80 ppm).

- FT-IR : Identify C≡C stretch (~2100 cm⁻¹) and carboxylic acid O-H stretch (2500–3300 cm⁻¹).

- X-ray Crystallography : Use SHELXL for refinement and WinGX/ORTEP for visualization .

Q. What safety protocols should be implemented when handling this compound?

- Methodological Answer : Adopt precautions for propargyl sulfides and benzoic acids:

- PPE : Nitrile gloves, lab coats, and safety goggles (P262) .

- Ventilation : Use fume hoods to avoid inhalation (P261) .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents.

Note: Toxicological data are limited; treat as potentially hazardous and conduct risk assessments prior to use.

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic refinement parameters?

- Methodological Answer : Contradictions in thermal displacement (Ueq) or bond lengths may arise from:

- Data Quality : Collect high-resolution data (<1.0 Å) at 100 K to reduce thermal motion artifacts.

- Twinning : Use SHELXD for twin law identification and refine with HKLF 5 in SHELXL .

- Disorder Modeling : Apply PART commands in SHELXL with occupancy constraints. Validate using WinGX’s PARST for geometric consistency .

Example workflow:

| Step | Tool/Parameter | Action |

|---|---|---|

| 1 | SHELXD | Identify twin laws |

| 2 | SHELXL (HKLF 5) | Refine twinned data |

| 3 | PLATON | Validate hydrogen bonding |

Q. What strategies optimize regioselectivity in gold-catalyzed modifications of the propargyl sulfide group?

- Methodological Answer : To control reaction pathways:

- Ligand Design : Bulky N-heterocyclic carbenes (NHCs) favor α-addition over β-pathways .

- Solvent Effects : Use dichloroethane (DCE) to stabilize cationic Au intermediates.

- Additives : AgOTf (10 mol%) improves catalyst turnover.

Analytical validation: - 2D NMR (HSQC/HMBC) : Map coupling between alkyne and adjacent carbons.

- Kinetic Monitoring : Use in-situ IR to track C≡C consumption.

Q. How to resolve conflicting in vitro bioactivity results for derivatives of this compound?

- Methodological Answer : Address variability through:

- Dose-Response Standardization : Use 8+ concentrations in triplicate (e.g., 0.1–100 µM).

- Control Experiments : Include cell viability assays (e.g., MTT) and enzyme stability tests (LC-MS).

- Statistical Rigor : Apply ANOVA with Tukey’s post-hoc test (p<0.05) and report Cohen’s d for effect size.

Example data analysis framework:

| Parameter | Conflicting Result A | Conflicting Result B | Resolution Strategy |

|---|---|---|---|

| IC50 | 5 µM | 50 µM | Test compound stability in media |

| Selectivity | Low (2-fold) | High (10-fold) | Verify target specificity via siRNA knockdown |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.